2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Vorbereitungsmethoden
The synthesis of 2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine can be achieved through several routes. One common method involves the reaction of 3,5-dimethyl-1,2,4-triazole with an appropriate piperidine derivative under specific conditions . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine include other triazole derivatives such as:
- 1,2,4-Triazole
- 3,5-Dimethyl-1,2,4-triazole
- 1,2,3-Triazole
These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The unique combination of the triazole ring with the piperidine moiety in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H20N4 |
---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-[2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9-13-14-11(15(9)2)7-6-10-5-3-4-8-12-10/h10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
AQQJOPSEWUDSQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)CCC2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.